BenchChemオンラインストアへようこそ!

ZEN-2759

BRD4 BET inhibition AlphaScreen

ZEN-2759 is the non-covalent parent of epoxide-based covalent BET inhibitors. Its reversible BD2-preferring profile (IC₅₀ 0.08 μM vs BD1 0.23 μM) and PDB 6CZV co-crystal enable precise mechanistic studies. For BD2-focused assays or covalent comparator baselines, this compound provides validated structural and biochemical context that JQ1 or I-BET762 cannot replicate.

Molecular Formula C17H16N2O2
Molecular Weight 280.327
CAS No. 1616400-50-0
Cat. No. B611931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZEN-2759
CAS1616400-50-0
SynonymsZEN-2759;  ZEN 2759;  ZEN2759; 
Molecular FormulaC17H16N2O2
Molecular Weight280.327
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
InChIInChI=1S/C17H16N2O2/c1-12-17(13(2)21-18-12)15-8-9-16(20)19(11-15)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3
InChIKeyCIJOVPIWGFQZFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZEN-2759: A Non‑Covalent BRD4 BET Inhibitor with Distinct BD1/BD2 Profile and Co‑Crystal Structural Characterization


ZEN‑2759 (CAS 1616400‑50‑0) is a small‑molecule inhibitor of the BET (Bromodomain and Extra‑Terminal) family, specifically targeting the bromodomains of BRD4 [REFS‑1]. It functions as a reversible, non‑covalent binder that occupies the acetyl‑lysine recognition pocket, as confirmed by a high‑resolution (1.88 Å) co‑crystal structure with BRD4(BD1) [REFS‑1]. Biochemical characterization using an AlphaScreen assay yields IC₅₀ values of 0.23 μM for BRD4(BD1), 0.08 μM for BRD4(BD2), and 0.28 μM for the tandem BRD4(BD1BD2) construct [REFS‑1]. The compound is supplied as an off‑white to light yellow solid with >98% purity, soluble in DMSO at ≥60 mg/mL, and is intended for in vitro research applications [REFS‑2][REFS‑3][REFS‑4].

Why BET Inhibitors Cannot Be Interchanged: ZEN‑2759’s Quantifiable Divergence from JQ1 and I‑BET762


Despite a shared mechanism of bromodomain blockade, BET inhibitors exhibit pronounced differences in domain‑specific potency, binding thermodynamics, and covalent liability that directly impact experimental outcomes. ZEN‑2759 occupies a unique quantitative position among tool compounds: it is 3‑4‑fold less potent on BRD4(BD1) than JQ1 or I‑BET762, yet displays a reversed BD2 preference (BD2 IC₅₀ = 0.08 μM vs. BD1 = 0.23 μM), a profile opposite to I‑BET762 and distinct from the pan‑potent JQ1 [REFS‑1]. Moreover, ZEN‑2759 serves as the non‑covalent reference for a series of epoxide‑functionalized covalent inhibitors; substituting a structurally similar but non‑covalent analog would invalidate studies on warhead‑driven residence time and Met149 targeting [REFS‑1]. The data presented below demonstrate that ZEN‑2759 cannot be replaced by JQ1, I‑BET762, or other in‑class compounds without altering the biochemical and structural context of the experiment.

Procurement‑Relevant Differentiation of ZEN‑2759: Head‑to‑Head Biochemical, Structural, and Solubility Data


Direct Biochemical Potency Comparison: ZEN‑2759 vs. JQ1 and I‑BET762 in AlphaScreen Assay

In a standardized AlphaScreen assay measuring displacement of tetra‑acetylated histone H4 peptide from BRD4 bromodomains, ZEN‑2759 exhibited IC₅₀ values of 0.23 μM (BD1), 0.08 μM (BD2), and 0.28 μM (BD1BD2). Under identical conditions, the benchmark inhibitor JQ1 showed IC₅₀ values of 0.06 μM (BD1), 0.04 μM (BD2), and 0.05 μM (BD1BD2), while I‑BET762 yielded 0.04 μM (BD1), 0.28 μM (BD2), and 0.47 μM (BD1BD2) [REFS‑1].

BRD4 BET inhibition AlphaScreen

High‑Resolution Co‑Crystal Structure with BRD4(BD1) Confirms Binding Mode and Enables Structure‑Based Design

A co‑crystal structure of ZEN‑2759 bound to BRD4(BD1) was solved at 1.88 Å resolution (PDB: 6CZV). The dimethyl‑isoxazole group forms a direct hydrogen bond (3.1 Å) with the amide nitrogen of Asn140 and a water‑mediated hydrogen bond to Tyr97, while the benzyl moiety positions the 4‑position within 3.9 Å of Met149 [REFS‑1]. In contrast, no equivalent high‑resolution structure has been reported for ZEN‑2759 with BD2 or for many in‑class tool compounds, limiting their utility as starting points for rational warhead placement.

X‑ray crystallography BRD4 structure‑based drug design

Thermal Denaturation Assay Confirms Reversible, Non‑Covalent Binding to BRD4(BD1)

Thermal denaturation assays revealed that incubation of BRD4(BD1) with ZEN‑2759 (compound 1) produced a single, moderate thermal shift (ΔTm) of approximately 5 °C, consistent with reversible, non‑covalent binding. In contrast, its epoxide‑bearing covalent analog ZEN‑3219 (compound 1A) generated two distinct thermal transitions, with the higher Tm exceeding that of JQ1 and indicative of covalent adduct formation [REFS‑1].

thermal shift assay protein stability reversible binding

Purity and Solubility Specifications: Enabling Reproducible In Vitro Studies

Vendor‑certified purity for ZEN‑2759 is >98% (Adooq) [REFS‑2] or 99.43% (TargetMol) [REFS‑3], ensuring minimal batch‑to‑batch variability. DMSO solubility is reported as 100 mg/mL (356.74 mM) with ultrasonic assistance [REFS‑4] or 60 mg/mL (214.04 mM) [REFS‑3]; both exceed the 10‑30 mM stock concentrations typical for cell‑based assays, supporting robust in vitro experimental workflows.

compound solubility purity in vitro assay

Recommended Research Applications for ZEN‑2759 Based on Quantified Differentiation


Non‑Covalent Control for Covalent BRD4 Inhibitor Studies

ZEN‑2759 is the direct non‑covalent parent compound for the epoxide‑bearing covalent series (ZEN‑3219, ZEN‑3862, ZEN‑3411). Its reversible thermal shift profile (ΔTm ≈ 5 °C) and co‑crystal structure (1.88 Å) provide the essential baseline for interpreting residence time, washout, and target engagement data generated with covalent analogs. Using an alternative reversible inhibitor such as JQ1 would introduce structural and biochemical variables that compromise the internal validity of the covalent vs. non‑covalent comparison [REFS‑1].

Domain‑Selective BRD4 Pharmacology: Dissecting BD1 vs. BD2 Contributions

With an IC₅₀ of 0.08 μM for BD2 and 0.23 μM for BD1, ZEN‑2759 provides a 3‑fold window to probe BD2‑dominant transcriptional effects in cell‑based systems. This profile contrasts with the BD1‑biased I‑BET762 (BD2 IC₅₀ = 0.28 μM, BD1 = 0.04 μM) and the equipotent JQ1 (BD1/BD2 IC₅₀ ≤ 0.06 μM). Researchers aiming to attribute cellular phenotypes to specific bromodomain blockade should select ZEN‑2759 when a BD2‑preferring, non‑covalent tool is required [REFS‑1].

Structure‑Based Design and In Silico Modeling of BET Ligands

The publicly available co‑crystal structure of ZEN‑2759 with BRD4(BD1) (PDB: 6CZV) provides precise atomic coordinates for the dimethyl‑isoxazole‑benzyl scaffold. This structural information supports computational docking, molecular dynamics simulations, and rational warhead placement (e.g., epoxide at the 4‑position of the benzyl ring to target Met149). For medicinal chemistry teams developing next‑generation BET inhibitors, ZEN‑2759 serves as a structurally characterized starting point that has already been validated in covalent inhibitor design campaigns [REFS‑1].

Calibration of Biochemical and Biophysical BRD4 Assays

The well‑documented IC₅₀ values (0.23, 0.08, 0.28 μM) and thermal shift behavior of ZEN‑2759 make it suitable as a reference compound for normalizing AlphaScreen, TR‑FRET, and thermal shift assays in BRD4‑focused screening campaigns. Its consistent vendor purity (98‑99.43%) and defined DMSO solubility (≥60 mg/mL) minimize batch‑related variability, allowing laboratories to benchmark assay performance and compare inter‑day results with confidence [REFS‑2][REFS‑3][REFS‑4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZEN-2759

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.